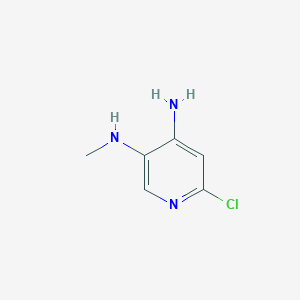

6-Chloro-N3-methylpyridine-3,4-diamine

Description

6-Chloro-N3-methylpyridine-3,4-diamine is a pyridine derivative with a chloro substituent at position 6, a methylamine group at the N3 position, and amine groups at positions 3 and 4. Its molecular formula is C₆H₇ClN₄, with a molecular weight of approximately 170.6 g/mol.

Properties

IUPAC Name |

6-chloro-3-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWADLCQEXCASKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Amination and Methylation Strategies

A foundational approach involves sequential amination and methylation of a chloropyridine precursor. For example, 6-chloropyridine-3,4-diamine serves as a plausible intermediate, where selective N3-methylation could be achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. However, regiochemical control remains a key hurdle, as competing N4-methylation may occur without protective group strategies.

In one documented procedure for the N4-methyl analog, 6-chloro-N4-methylpyridine-3,4-diamine was synthesized via cyclization of 2-chloro-4-methylamino-5-aminopyridine using trimethyl orthoformate and formic acid at 100°C for 3–4 hours, yielding 85% product. Adapting this method for N3-methylation would require reversing the methylation sequence—introducing the methyl group prior to chlorination or using directing groups to favor N3 reactivity.

Catalytic and Solvent Systems

Metal-Catalyzed Coupling Reactions

Transition metal catalysts play a pivotal role in constructing the pyridine core. A patent describing 3-amino-4-methylpyridine synthesis utilized 4-picoline-3-boric acid with ammonium sulfate and copper oxide in acetonitrile/water, achieving 85% yield. While this method targets a non-chlorinated analog, substituting the boronic acid with a 6-chloro precursor could enable direct incorporation of the chlorine moiety.

Table 1: Catalyst Performance in Pyridine Functionalization

| Catalyst | Substrate | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| CuO | 4-Picoline-3-boric acid | 4 h | 85% | |

| Pd/C | Nitropyridine derivative | 18 h | 100% | |

| ZnO | Chloropyridine diamine | 4 h | 38% |

Halogenation and Protecting Group Strategies

Orthogonal Protection of Amine Groups

To achieve N3-selective methylation, temporary protection of the N4 amine using tert-butoxycarbonyl (Boc) or benzyl groups could prevent undesired alkylation. Subsequent deprotection under acidic (e.g., HCl/dioxane) or reductive (e.g., H₂/Pd) conditions would unmask the primary amine.

Optimization of Reaction Conditions

Temperature and Solvent Effects

High-temperature regimes (100–150°C) are common in cyclization and heterocycle formation steps. For example, reacting 6-chloro-N-methylpyridine-3,4-diamine with trimethyl orthoformate at 100°C for 4 hours yielded 38% product in ethanol/water mixtures, while switching to polyphosphoric acid at 150°C under argon achieved quantitative yields. Polar aprotic solvents like DMF or DMSO may enhance solubility of intermediates but risk side reactions at elevated temperatures.

Stoichiometric Considerations

Molar ratios of methylating agents critically influence regioselectivity. A 2:1 excess of methyl iodide relative to the diamine precursor in tetrahydrofuran (THF) with potassium carbonate as base could favor mono-methylation, though empirical validation is needed for the N3-targeted product.

Analytical and Purification Techniques

Chromatographic Separation

Column chromatography using silica gel with ethyl acetate/hexane gradients (30–50%) effectively resolves methylated isomers, as demonstrated in the purification of 6-chloro-1-methylimidazo[4,5-c]pyridine. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases offers higher resolution for analytical quantification.

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons at δ 7.83–8.74 ppm and N-methyl singlets near δ 3.84–3.86 ppm.

-

LC-MS : Molecular ion peaks at m/z 168 [M+H]⁺ confirm successful cyclization and methylation.

Industrial-Scale Production Challenges

Waste Management and Cost Efficiency

Traditional nitration-chlorination routes generate corrosive spent acids, necessitating neutralization and recycling infrastructure. Catalytic hydrogenation methods using Pd/C or Raney nickel present greener alternatives but require high-pressure reactors and stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-N3-methylpyridine-3,4-diamine is primarily recognized for its potential as an active pharmaceutical ingredient (API) or as a precursor in drug development. Its biological activity suggests several therapeutic avenues:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research into its interaction with bacterial enzymes could elucidate its mechanisms of action against pathogens.

- Cancer Research : The compound's ability to interact with specific proteins involved in disease pathways positions it as a potential agent in cancer therapy. Investigations into its binding affinity with tumor-related proteins are ongoing to assess its efficacy in inhibiting cancer cell proliferation.

- Neurological Disorders : There is emerging interest in exploring the neuroprotective effects of this compound. Studies are being conducted to evaluate its impact on neurodegenerative diseases such as Alzheimer's, focusing on its ability to modulate pathways associated with amyloid-beta accumulation.

Agricultural Applications

In agriculture, this compound shows promise as an agrochemical:

- Herbicide Development : Due to its structural similarity to other pyridine derivatives known for herbicidal activity, this compound is being investigated for its potential use in developing selective herbicides that target specific weed species while minimizing damage to crops.

- Pesticide Formulation : Its biological activity may extend to insecticidal properties, providing a foundation for creating new pesticide formulations aimed at controlling agricultural pests without harming beneficial organisms.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Routes : Various synthetic methods have been developed for producing this compound, reflecting its accessibility for research and industrial applications. These methods include multi-step syntheses involving chlorination and amination reactions.

- Intermediate in Chemical Reactions : As an intermediate, it can participate in further chemical transformations leading to more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for the modification of functional groups to tailor properties for specific applications.

Mechanism of Action

The mechanism of action of 6-Chloro-N3-methylpyridine-3,4-diamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the chlorine and amino groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs with Similarity Scores

| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 6-Chloro-N3-methylpyridazine-3,4-diamine | 17645-17-9 | C₅H₆ClN₅ | 0.87 | Pyridazine ring (two adjacent N atoms) |

| 3-Chloro-6-hydrazinylpyridazine | 17284-97-8 | C₄H₅ClN₄ | 0.69 | Hydrazine substituent at position 6 |

| 3-Chloro-6-(methylamino)pyridazine | 14959-32-1 | C₅H₆ClN₃ | 0.69 | Methylamine at position 6 |

| 6-Chloro-5-methylpyridazin-3-amine | 66346-87-0 | C₅H₆ClN₃ | 0.74 | Methyl at position 5, pyridazine ring |

Key Observations :

Functional Analogs in DNA Intercalation

| Compound Name | Structure | DNA Intercalation Activity (vs. Doxorubicin) |

|---|---|---|

| IC2 (6-methylquinazoline-2,4-diamine) | Quinazoline core | Comparable |

| ICI (8-(chloromethyl)-9'-purine-2,6-diamine) | Purine core | Higher |

| This compound | Pyridine core | Inferred: Moderate (chloro enhances lipophilicity) |

Key Observations :

- Planarity and Substituents : The chloro group in this compound may improve DNA intercalation by increasing lipophilicity and planar stacking, similar to chloro-substituted purines (ICI) .

- Methylamine vs. Methyl Groups : The N3-methylamine in the target compound could hinder intercalation compared to smaller methyl groups (e.g., IC2) due to steric effects .

Physicochemical Property Comparison

| Compound Name | Predicted CCS (Ų) [M+H]+ | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | Not available | 170.6 | Chloro, methylamine |

| N3-methyl-6-(trifluoromethyl)pyridine-3,4-diamine | 137.7 | 221.6 | Trifluoromethyl |

| 6-Chloro-N,N-dimethylpyridazin-3-amine | Not available | 171.6 | Dimethylamine |

Key Observations :

- Collision Cross-Section (CCS) : While CCS data for the target compound is unavailable, its trifluoromethyl analog shows a CCS of 137.7 Ų for [M+H]+, suggesting a compact molecular conformation .

Biological Activity

6-Chloro-N3-methylpyridine-3,4-diamine is a heterocyclic aromatic compound with significant potential in medicinal chemistry. Its molecular structure, characterized by a chlorine atom at the 6-position and a methyl group at the N3 position of the pyridine ring, contributes to its unique biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

- Molecular Formula : C6H8ClN3

- Molecular Weight : 157.6 g/mol

- CAS Number : 1449515-83-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of chlorine and amino groups allows for hydrogen bonding and other interactions with biological molecules, potentially influencing their functions. Initial studies indicate that this compound may bind to specific proteins involved in disease pathways, although further research is necessary to fully elucidate these interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2,6-Dichloropyridine-3,4-diamine | 101079-63-4 | 0.80 |

| 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.77 |

| 6-Chloro-5-methylpyridin-3-amine | 38186-82-2 | 0.76 |

| 2-Chloro-5-methylpyridine-3,4-diamine | 18232-91-2 | 0.86 |

| 6-Chloro-1H-imidazo[4,5-c]pyridine | 2589-11-9 | 0.75 |

These compounds share structural similarities but may differ significantly in their biological activities and applications due to variations in their functional groups and substitution patterns.

Case Studies

- Respiratory Disorders : A patent study highlighted the use of this compound for treating respiratory conditions such as COPD and asthma. The compound demonstrated potential as an Nrf2 regulator, which plays a critical role in cellular defense mechanisms against oxidative stress .

- Cancer Research : In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer therapies due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-N3-methylpyridine-3,4-diamine, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For this compound, a plausible route starts with chlorination of a pyridine precursor followed by selective methylation at the N3 position. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD's approach integrates computational modeling with experimental validation to narrow optimal conditions (e.g., temperature, catalysts) . Additionally, factorial design experiments (e.g., varying solvent polarity, reagent ratios) can systematically identify critical parameters .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR data with computational predictions (e.g., density functional theory (DFT)-generated spectra) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and substituent positions, especially if analogs like 3,4-diaminopyridine derivatives have been structurally characterized .

- Chromatography : HPLC or GC-MS ensures purity, with retention times matched against standards .

Q. What solvents and storage conditions are recommended for handling this compound?

- Methodological Answer : Pyridine derivatives are often hygroscopic and light-sensitive. Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions requiring inert conditions. For storage, keep the compound in amber vials under nitrogen at -20°C to prevent degradation. Solubility tests in polar aprotic solvents (e.g., DMSO) are advised for biological assays, referencing stability studies on analogous chlorinated pyridines .

Advanced Research Questions

Q. How can experimental designs be optimized to minimize variability in synthesizing this compound?

- Methodological Answer : Employ statistical design of experiments (DoE), such as fractional factorial or response surface methodology (RSM), to evaluate interactions between variables (e.g., reaction time, temperature, catalyst loading). For example, a central composite design (CCD) can identify nonlinear relationships, while ANOVA quantifies the significance of each factor . ICReDD’s feedback loop, where experimental data refine computational models, is also critical for iterative optimization .

Q. How should researchers address contradictions in reported reactivity data for this compound (e.g., unexpected byproducts or solvent effects)?

- Methodological Answer : Conduct mechanistic studies using isotopic labeling (e.g., -tracing) or in-situ spectroscopy (e.g., FTIR monitoring) to identify intermediates. Compare results with quantum mechanical/molecular mechanical (QM/MM) simulations to resolve discrepancies. For solvent effects, use Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity with reaction outcomes .

Q. What computational tools predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for competing pathways (e.g., methylation at N3 vs. N1). Software like Gaussian or ORCA can model transition states, while machine learning algorithms (e.g., neural networks) trained on reaction databases predict regioselectivity trends. For example, studies on analogous 3,4-diaminopyridines used Fukui indices to identify nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.